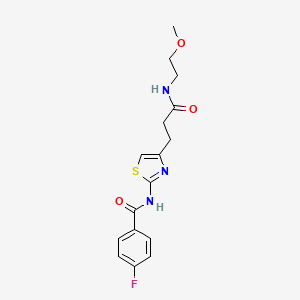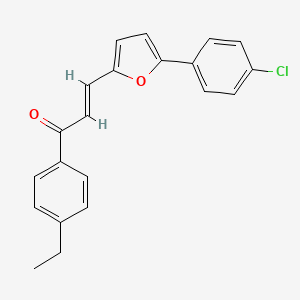![molecular formula C26H31ClN4O3S2 B2630588 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189723-40-7](/img/structure/B2630588.png)
4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H31ClN4O3S2 and its molecular weight is 547.13. The purity is usually 95%.
BenchChem offers high-quality 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated various methods for synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, Uchikawa and Aono (1994) detailed a facile method for synthesizing condensed 4-aminothiazole derivatives, including tetrahydrothiazolopyridines and tetrahydrothiazoloazepines, underscoring their significance in constructing 4-aminothiazole-containing compounds (Uchikawa & Aono, 1994).
Biological Activity of Heterocyclic Compounds
Studies have also investigated the biological activities of heterocyclic compounds. Patel and Patel (2015) synthesized a series of heterocyclic benzamide derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in treating microbial infections (Patel & Patel, 2015).
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, evaluating their in vitro and in vivo activities. This research suggests the applicability of heterocyclic compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).
Synthetic Intermediates for Polycyclic Compounds
Noguchi et al. (1986) demonstrated the use of 2-pyrone-6-carboxamides in an intramolecular Diels–Alder reaction to prepare fused 1,3-cyclohexadiene systems, highlighting their utility as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).
Antimicrobial Agents Synthesis
Al-Ahmadi (1997) reported the synthesis of spirothiazolopyranopyrazole derivatives with antimicrobial properties, emphasizing the role of heterocyclic compounds in developing new antimicrobial agents (Al-Ahmadi, 1997).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S2.ClH/c31-25(21-10-12-22(13-11-21)35(32,33)30-15-6-1-2-7-16-30)28-26-27-23-14-17-29(19-24(23)34-26)18-20-8-4-3-5-9-20;/h3-5,8-13H,1-2,6-7,14-19H2,(H,27,28,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSRWTGLPIXKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

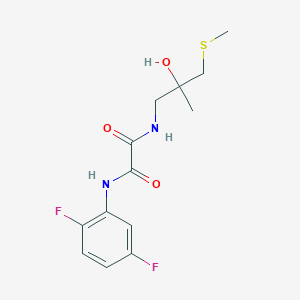
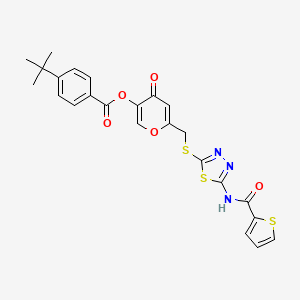
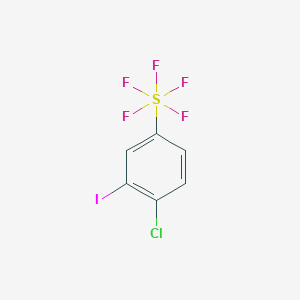

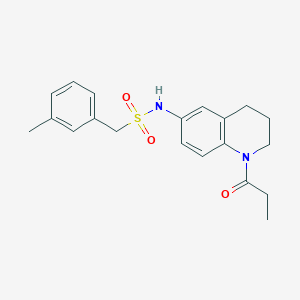
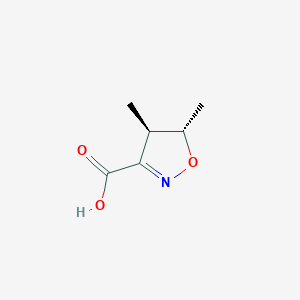
![3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630515.png)
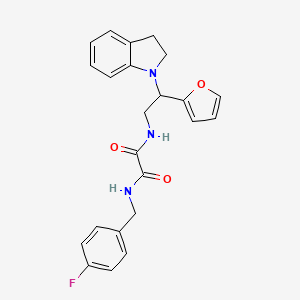
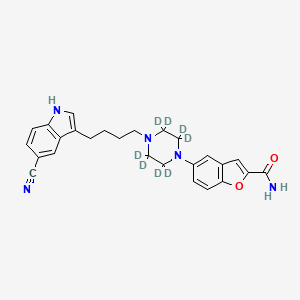
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)
